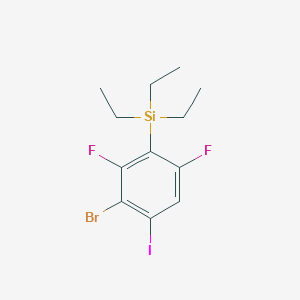
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- is a chemical compound with the molecular formula C12H16BrF2ISi . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, which is further bonded to a triethylsilane group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- typically involves the reaction of a phenyl derivative with triethylsilane under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- involves its interaction with various molecular targets and pathways. In coupling reactions, for example, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boron reagent, and finally reductive elimination to form the desired product . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- can be compared with other similar compounds such as:
Silane, (4-bromo-2,6-difluorophenyl)triethyl-: This compound has a similar structure but with different substitution patterns on the phenyl ring.
Silane, (3-bromo-1-propynyl)triethyl-: This compound contains a propynyl group instead of the difluoro-iodophenyl group.
Triethyl (trifluoromethyl)silane: This compound has a trifluoromethyl group instead of the difluoro-iodophenyl group.
The uniqueness of Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- lies in its specific substitution pattern and the presence of multiple halogen atoms, which can influence its reactivity and applications.
Propiedades
Número CAS |
651027-11-1 |
|---|---|
Fórmula molecular |
C12H16BrF2ISi |
Peso molecular |
433.15 g/mol |
Nombre IUPAC |
(3-bromo-2,6-difluoro-4-iodophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16BrF2ISi/c1-4-17(5-2,6-3)12-8(14)7-9(16)10(13)11(12)15/h7H,4-6H2,1-3H3 |
Clave InChI |
MQGOXPOOIOMNCP-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=C(C(=C(C=C1F)I)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
![1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine](/img/structure/B12601059.png)
![4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601065.png)
![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)
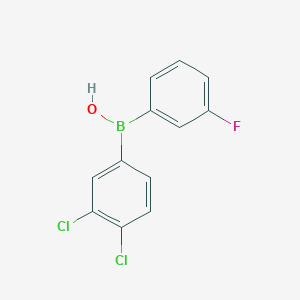
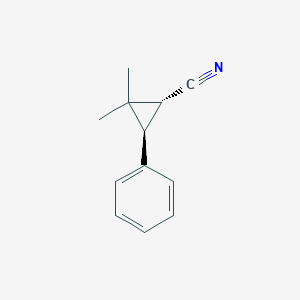
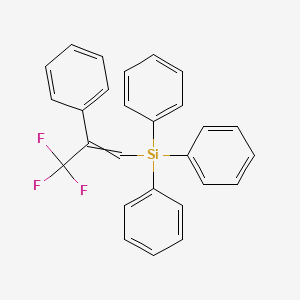
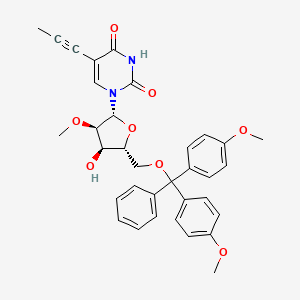
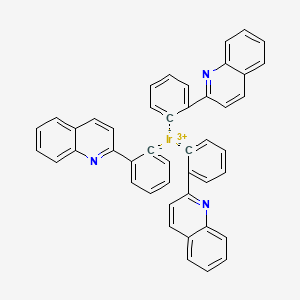
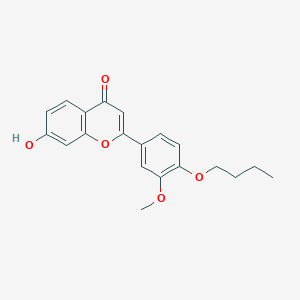
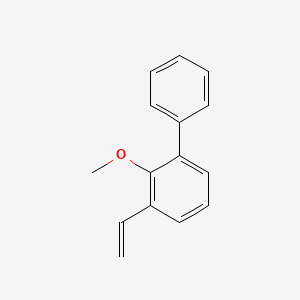
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)
